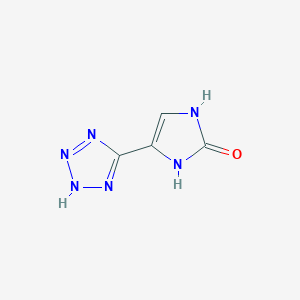

4-(2,3-Dihydro-1H-tetrazol-5-yl)-2H-imidazol-2-one

説明

4-(2,3-Dihydro-1H-tetrazol-5-yl)-2H-imidazol-2-one is a heterocyclic compound featuring a fused imidazolone core (2H-imidazol-2-one) substituted with a 2,3-dihydrotetrazole moiety at the 4-position. This structural motif is of interest in medicinal chemistry due to the tetrazole’s role as a bioisostere for carboxylic acids, which can improve pharmacokinetic properties such as bioavailability and resistance to enzymatic degradation .

For example, TDAE (tetrakis(dimethylamino)ethylene) methodology has been employed to functionalize imidazole precursors with aromatic carbonyl groups , and hydrolysis steps under basic conditions are common for introducing substituents .

特性

CAS番号 |

548438-09-1 |

|---|---|

分子式 |

C4H4N6O |

分子量 |

152.11 g/mol |

IUPAC名 |

4-(2H-tetrazol-5-yl)-1,3-dihydroimidazol-2-one |

InChI |

InChI=1S/C4H4N6O/c11-4-5-1-2(6-4)3-7-9-10-8-3/h1H,(H2,5,6,11)(H,7,8,9,10) |

InChIキー |

UPUWZHKEPHXVPS-UHFFFAOYSA-N |

正規SMILES |

C1=C(NC(=O)N1)C2=NNN=N2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1H-tetrazol-5-yl)-2H-imidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with a tetrazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

化学反応の分析

Types of Reactions

4-(2,3-Dihydro-1H-tetrazol-5-yl)-2H-imidazol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The tetrazole and imidazole rings can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

科学的研究の応用

Chemistry

In chemistry, 4-(2,3-Dihydro-1H-tetrazol-5-yl)-2H-imidazol-2-one is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.

Medicine

In medicine, derivatives of 4-(2,3-Dihydro-1H-tetrazol-5-yl)-2H-imidazol-2-one are being explored for their potential therapeutic effects. These derivatives may act as antimicrobial agents, anticancer compounds, or modulators of metabolic pathways.

Industry

Industrially, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity. Its versatility makes it a valuable component in various industrial applications.

作用機序

The mechanism of action of 4-(2,3-Dihydro-1H-tetrazol-5-yl)-2H-imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

類似化合物との比較

Comparison with Similar Compounds

The following table compares 4-(2,3-Dihydro-1H-tetrazol-5-yl)-2H-imidazol-2-one with structurally related imidazolone derivatives, highlighting key differences in substituents, physicochemical properties, and biological applications.

Key Observations:

Structural Variations: The tetrazole substituent in the target compound distinguishes it from derivatives like Enoximone (methylthiobenzoyl) and Catramilast (arylpropyl groups). The tetrazole’s polarity and hydrogen-bonding capacity may enhance solubility and target binding compared to hydrophobic substituents in Catramilast . Enoximone and Sulmazole demonstrate that imidazolone and imidazopyridine cores can both confer PDE III inhibition, but the latter’s extended aromatic system may alter receptor selectivity .

Physicochemical Properties: The acetyl and methyl groups in 4-acetyl-5-methyl-1,3-dihydro-2H-imidazol-2-one result in a lower melting point (78–82°C) compared to Enoximone (255–258°C), likely due to reduced crystal packing efficiency from the acetyl group . Enoximone’s methylthiobenzoyl substituent contributes to its high melting point and solid-state stability, critical for formulation in oral medications .

Biological Activity: Enoximone and Sulmazole are both inotropic agents, but Enoximone’s imidazolone core may offer better metabolic stability than Sulmazole’s imidazopyridine, which could be prone to oxidative metabolism .

Synthetic Considerations: Functionalization strategies for imidazolones, such as TDAE-mediated coupling (e.g., for aryl carbonyl groups in Enoximone analogs) or hydrolysis under basic conditions , could be adapted to introduce the tetrazole moiety in the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。